molecular formula C17H10O B14333470 9H-Benzo(b)fluoren-9-one CAS No. 109241-59-0

9H-Benzo(b)fluoren-9-one

Cat. No.: B14333470
CAS No.: 109241-59-0
M. Wt: 230.26 g/mol
InChI Key: MZDGIVDOGXAKKV-UHFFFAOYSA-N
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Description

9H-Benzo(b)fluoren-9-one is an organic compound with a complex polycyclic aromatic structure It is known for its unique photophysical properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo(b)fluoren-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out in the presence of N-bromosuccinimide to yield highly functionalized benzamides.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For instance, the aerobic oxidation of fluorene in the presence of suitable catalysts can yield fluorenone derivatives, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 9H-Benzo(b)fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in excited state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxygen in the presence of catalysts.

    Reduction: Reduction reactions may involve the use of hydride donors.

    Substitution: Substitution reactions often require halogenating agents like N-bromosuccinimide.

Major Products: The major products formed from these reactions include various substituted fluorenones and benzamides, which have applications in materials science and pharmaceuticals .

Mechanism of Action

The mechanism of action of 9H-Benzo(b)fluoren-9-one primarily involves its photophysical properties. The compound undergoes excited state intramolecular proton transfer (ESIPT), which is facilitated by intramolecular hydrogen bonding. This process is significant in the study of photochemical and photophysical reactions .

Comparison with Similar Compounds

Uniqueness: 9H-Benzo(b)fluoren-9-one stands out due to its unique structure, which enhances its photophysical properties and makes it particularly useful in the study of ESIPT mechanisms and applications in materials science.

Properties

CAS No.

109241-59-0

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[b]fluoren-9-one

InChI

InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H

InChI Key

MZDGIVDOGXAKKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3

Origin of Product

United States

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